Biotin-PEG6-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

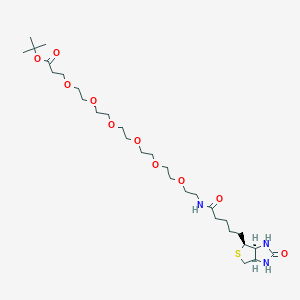

tert-butyl 3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53N3O10S/c1-29(2,3)42-26(34)8-10-36-12-14-38-16-18-40-20-21-41-19-17-39-15-13-37-11-9-30-25(33)7-5-4-6-24-27-23(22-43-24)31-28(35)32-27/h23-24,27H,4-22H2,1-3H3,(H,30,33)(H2,31,32,35)/t23-,24-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXCUSYIKZQKML-DPZBCOQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53N3O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotin-PEG6-Boc: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG6-Boc is a heterobifunctional chemical linker integral to the advancement of targeted protein degradation, a revolutionary approach in drug discovery. This molecule is specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents that harness the cell's natural protein disposal system to eliminate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in the synthesis and mechanism of action of PROTACs, and detailed experimental protocols for its use.

Core Concepts: Understanding this compound

This compound is a molecule comprised of three key functional components:

-

Biotin: A high-affinity ligand for streptavidin and avidin. This moiety is often utilized for purification, detection, and immobilization in various biochemical assays.

-

PEG6 (Hexaethylene Glycol): A six-unit polyethylene glycol spacer. The PEG linker is hydrophilic, which enhances the solubility and bioavailability of the final PROTAC molecule. Its flexibility and length are critical for optimizing the formation of the ternary complex between the target protein and the E3 ligase.

-

Boc (tert-butyloxycarbonyl): A protecting group for a primary amine. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a reactive amine, which can then be coupled to another molecule.

This trifunctional nature makes this compound a versatile tool for the modular construction of PROTACs.

Quantitative Data

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

| Property | Value |

| Molecular Formula | C₂₉H₅₄N₄O₁₀S |

| Molecular Weight | 650.83 g/mol [1] |

| CAS Number | 1352814-07-3[2] |

| Appearance | White to off-white solid or waxy solid[1] |

| Purity | Typically ≥95% or ≥98% |

| Solubility | Soluble in DMSO, DMF, and other organic solvents |

| Storage Conditions | Store at -20°C for long-term storage, protected from moisture.[1] |

| IUPAC Name | tert-butyl (2-(2-(2-(2-(2-(2-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate |

Role in PROTAC Synthesis and Mechanism of Action

PROTACs are bifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound serves as a versatile linker in the synthesis of PROTACs. The Boc-protected amine allows for a controlled, stepwise synthesis. Typically, the deprotected amine of the linker is first coupled to the E3 ligase ligand. Subsequently, the biotin end can be functionalized to connect to the POI ligand, or in some cases, the biotin itself can be used as a handle for experimental purposes.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action of a PROTAC, which is the hijacking of the ubiquitin-proteasome system.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the synthesis of a PROTAC and subsequent validation of its activity.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step process for synthesizing a PROTAC where an E3 ligase ligand containing a carboxylic acid is first coupled to the deprotected amine of this compound, followed by coupling to a POI ligand.

Step 1: Boc Deprotection of this compound

-

Reagents and Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware

-

-

Procedure:

-

Dissolve this compound in DCM (e.g., 10 mL per 1 g of linker).

-

Add an excess of TFA (e.g., 5-10 equivalents) dropwise to the solution at 0°C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected Biotin-PEG6-Amine.

-

Step 2: Amide Coupling with E3 Ligase Ligand

-

Reagents and Materials:

-

Biotin-PEG6-Amine (from Step 1)

-

E3 ligase ligand with a carboxylic acid functional group (e.g., a derivative of thalidomide for Cereblon)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

Dissolve the E3 ligase ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of Biotin-PEG6-Amine (1.0-1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the Biotin-PEG6-E3 ligase ligand conjugate.

-

Step 3: Coupling with POI Ligand

The strategy for this step will depend on the functional groups available on the POI ligand and the biotin end of the linker. If the POI ligand has a reactive group that can be coupled to the biotin moiety (or a derivative thereof), a similar amide coupling or other bioconjugation techniques like click chemistry can be employed.

Experimental Workflow: PROTAC Synthesis and Validation

The following diagram outlines the general workflow from PROTAC synthesis to cellular validation.

Caption: Experimental workflow for PROTAC synthesis and validation.

Protocol 2: Validation of PROTAC Activity by Western Blot

This protocol is used to determine if the synthesized PROTAC induces the degradation of the target protein in a cellular context.

-

Reagents and Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Cell culture medium and supplements

-

DMSO (for dissolving the PROTAC)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of protein degradation.

-

Protocol 3: Co-Immunoprecipitation to Confirm Ternary Complex Formation

This experiment aims to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase.

-

Reagents and Materials:

-

Cell line expressing the target protein and the E3 ligase

-

Synthesized PROTAC

-

Lysis buffer (non-denaturing, e.g., Triton X-100 based)

-

Antibody for immunoprecipitation (against the target protein or a tag)

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer (e.g., low pH glycine or SDS-PAGE sample buffer)

-

Western blot reagents (as in Protocol 2)

-

-

Procedure:

-

Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours).

-

Lyse the cells in a non-denaturing lysis buffer.

-

Pre-clear the lysates with beads to reduce non-specific binding.

-

Incubate the lysates with the immunoprecipitating antibody.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluates by Western blot, probing for the target protein and the E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

-

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure, incorporating a biotin handle, a flexible PEG spacer, and a protected amine, facilitates the modular and efficient synthesis of PROTACs. Understanding the principles of PROTAC design and employing rigorous experimental validation are crucial for the successful development of these next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to empower scientists in their efforts to harness the power of targeted protein degradation for scientific discovery and drug development.

References

An In-depth Technical Guide to Biotin-PEG6-Boc: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG6-Boc, a heterobifunctional linker widely utilized in biomedical research and drug development. This document will delve into its chemical structure, physicochemical properties, and key applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and bioconjugation. Detailed experimental protocols and workflow visualizations are provided to assist researchers in applying this versatile molecule in their work.

Introduction to this compound

This compound is a chemical linker that incorporates three key functional components:

-

A biotin moiety, which exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin, making it an invaluable tool for detection, purification, and immobilization of biomolecules.

-

A polyethylene glycol (PEG) spacer with six ethylene glycol units (PEG6). This hydrophilic spacer enhances the solubility of the molecule in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of the conjugated molecule.

-

A tert-butyloxycarbonyl (Boc) protecting group. The term "this compound" most commonly refers to one of two variants, distinguished by the functional group protected by the Boc moiety:

-

Biotin-PEG6-NH-Boc : Features a Boc-protected amine group.

-

Biotin-PEG6-t-butyl ester : Contains a tert-butyl ester, which is a Boc-protected carboxylic acid.

-

The presence of the Boc protecting group allows for selective chemical modifications at the other end of the molecule. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a reactive amine or carboxylic acid, enabling subsequent conjugation to other molecules of interest.

Structure and Physicochemical Properties

The chemical structures of the two primary forms of this compound are presented below, followed by a table summarizing their key properties.

Chemical Structures

Caption: Chemical structures of Biotin-PEG6-NH-Boc and Biotin-PEG6-t-butyl ester.

Quantitative Data Summary

| Property | Biotin-PEG6-NH-Boc | Biotin-PEG6-t-butyl ester |

| Synonyms | Boc-amino-PEG6-Biotin | Biotin-PEG6-tert-butyl ester |

| CAS Number | 1292268-20-2 | 1352814-07-3 |

| Chemical Formula | C₂₉H₅₄N₄O₁₀S | C₂₉H₅₃N₃O₁₀S |

| Molecular Weight | 650.82 g/mol | 635.81 g/mol |

| Appearance | White to off-white solid or waxy solid | White to off-white solid |

| Purity | ≥95% | ≥95% |

| Solubility | Soluble in DMSO and DMF. The PEG linker enhances solubility in aqueous media.[1] | Soluble in DMSO and DMF. The PEG linker enhances solubility in aqueous media. |

| Storage Conditions | Store at -20°C for long-term storage. | Store at -20°C for long-term storage. |

Applications in Research and Drug Development

The unique trifunctional structure of this compound makes it a versatile tool in several areas of research, most notably in the development of PROTACs and in various bioconjugation techniques.

PROTAC Linkers

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.

This compound serves as a valuable building block for synthesizing PROTACs. The biotin end can be used as a versatile handle for purification or detection, or it can be replaced by a ligand for the target protein or E3 ligase in the final PROTAC structure. The Boc-protected end allows for the controlled, sequential attachment of the other components of the PROTAC. The PEG6 spacer provides the necessary length and flexibility for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

The general mechanism by which a PROTAC induces protein degradation is illustrated below.

Caption: PROTAC-mediated protein degradation pathway.

Bioconjugation

The biotin-PEG moiety is widely used for labeling and detecting proteins, nucleic acids, and other biomolecules.[2] While this compound itself is not directly used for labeling due to the protected functional group, its deprotected form (Biotin-PEG6-amine or Biotin-PEG6-acid) can be activated (e.g., as an NHS ester) and used for bioconjugation. The PEG spacer in these reagents helps to maintain the biological activity of the labeled molecule and improves the accessibility of the biotin for binding to streptavidin.

Experimental Protocols

The following are representative protocols for the use of this compound derivatives in PROTAC synthesis and for a general bioconjugation application.

Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol describes a general workflow for synthesizing a PROTAC where a warhead (ligand for the protein of interest) is coupled to a deprotected Biotin-PEG6-amine linker, which is then coupled to an E3 ligase ligand.

References

An In-depth Technical Guide to Biotin-PEG6-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG6-Boc, a heterobifunctional linker widely utilized in biomedical research and drug development. Its unique structure, incorporating a biotin moiety, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, makes it a versatile tool for bioconjugation, targeted drug delivery, and the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras).

Core Properties and Molecular Data

This compound is characterized by its biotin group, which exhibits a high-affinity interaction with avidin and streptavidin, a flexible and hydrophilic hexaethylene glycol (PEG6) spacer that enhances solubility and reduces steric hindrance, and a tert-butyloxycarbonyl (Boc) protected amine group that allows for controlled conjugation following deprotection.

Below is a summary of the key quantitative data for this compound, compiled from various suppliers. It is important to note that slight variations in molecular weight may exist due to different salt forms or hydration states.

| Parameter | Value | Source(s) |

| Molecular Weight | 635.81 g/mol | [1] |

| 650.8 g/mol | [2] | |

| 650.82 g/mol | [3][4] | |

| 650.83 g/mol | [5] | |

| Molecular Formula | C29H54N4O10S | |

| C29H55N6O5PSI | ||

| CAS Number | 1292268-20-2 | |

| 1352814-07-3 | ||

| Purity | ≥98% | |

| 98.18% | ||

| Appearance | White Waxy Solid | |

| Storage Conditions | -20°C for long-term storage |

Applications in Research and Development

This compound is a key reagent in various biotechnical applications owing to its specific binding properties and flexible linker design.

PROTAC Development: A primary application of this compound is in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The Biotin-PEG6 linker serves as a bridge connecting the target protein-binding ligand and the E3 ligase-binding ligand.

Bioconjugation and Labeling: The biotin moiety allows for the specific and strong binding to streptavidin and avidin, which can be conjugated to various reporters (e.g., fluorescent dyes, enzymes) or solid supports (e.g., beads, surfaces). This enables the use of this compound in protein labeling, purification, and detection assays. The PEG spacer enhances the water solubility of the resulting conjugate and provides spatial separation between the biotin and the conjugated molecule, which can be crucial for maintaining biological activity.

Drug Delivery: The PEGylated nature of the linker can improve the pharmacokinetic properties of conjugated drugs by increasing their solubility, stability, and circulation time in vivo.

Experimental Workflow: A General Protocol for Bioconjugation

The following diagram illustrates a typical experimental workflow for the use of this compound in a bioconjugation application, such as labeling a target protein.

Detailed Methodologies for Key Experimental Steps:

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine must be removed to allow for conjugation. This is typically achieved by treating the this compound with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature for 1-2 hours. Following deprotection, the resulting primary amine (Biotin-PEG6-NH2) is often purified, for example, by HPLC.

-

Activation of Target Molecule: For conjugation to a primary amine, the target molecule (e.g., a protein, peptide, or drug) often requires activation of a carboxyl group. A common method is the formation of an N-hydroxysuccinimide (NHS) ester using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

-

Conjugation Reaction: The deprotected and purified Biotin-PEG6-NH2 is then reacted with the activated target molecule. The primary amine of the linker will nucleophilically attack the activated group (e.g., NHS ester) on the target, forming a stable amide bond. The reaction is typically performed in a buffer with a slightly alkaline pH (e.g., pH 7.5-8.5) to ensure the amine is deprotonated and reactive.

-

Purification and Analysis: After the conjugation reaction, the desired biotinylated product is purified from unreacted components and byproducts. Common purification techniques include size-exclusion chromatography (SEC), affinity chromatography (if the target has a suitable tag), or dialysis. The final product is then characterized to confirm successful conjugation and purity using methods such as SDS-PAGE, mass spectrometry (MS), and HPLC.

Signaling Pathway and Logical Relationships

The utility of this compound is not tied to a single signaling pathway but rather facilitates the investigation and manipulation of various biological pathways through its application in tools like PROTACs and affinity-based probes. The logical relationship in its application revolves around the highly specific and high-affinity interaction between biotin and streptavidin/avidin.

This fundamental interaction enables researchers to "pull-down" or detect molecules of interest that have been labeled with the biotin-PEG linker, providing a powerful tool for studying protein-protein interactions, identifying protein localization, and purifying target molecules from complex biological samples.

References

Understanding Biotin-PEG6-Boc: A Technical Overview of its Function and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG6-Boc is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and diagnostic assay development. Its utility stems from the distinct functionalities of its three core components: a biotin moiety for high-affinity binding to streptavidin and avidin, a six-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for controlled chemical ligation. This technical guide elucidates the function of each component and provides an overview of its applications, rather than a traditional "mechanism of action," as it does not possess inherent pharmacological activity.

Core Functionality: A Modular Approach to Bioconjugation

The "mechanism of action" of this compound is best understood by dissecting its chemical functionalities. It does not act on a biological pathway directly but rather serves as a versatile tool to connect different molecular entities.

-

Biotin Moiety: This vitamin H derivative exhibits an exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M). This interaction is rapid, stable, and withstands a wide range of pH, temperature, and denaturing conditions, making it a robust anchor in bioassays and purification protocols.

-

PEG6 Spacer (Polyethylene Glycol): The hexaethylene glycol spacer is a flexible, hydrophilic chain. Its primary roles are to increase the overall water solubility of the molecule and the conjugates it forms. Furthermore, it acts as a linker arm, physically separating the biotin from the conjugated molecule. This separation minimizes steric hindrance, ensuring that both the biotin can efficiently bind to streptavidin/avidin and the conjugated molecule can maintain its biological activity.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary amines. This chemical "cap" renders the amine unreactive, preventing unwanted side reactions during storage or other conjugation steps. The Boc group can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine. This deprotected amine is then available for covalent conjugation to a target molecule, typically through reactions targeting carboxylic acids (e.g., EDC/NHS chemistry), activated esters, or other amine-reactive functional groups.

The logical workflow of using this compound is depicted below.

The Strategic Imperative of Biotin-PEG6-Boc in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable." At the heart of this approach lies the design of proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the key ternary complex. This technical guide provides a comprehensive overview of Biotin-PEG6-Boc, a versatile linker building block, and its application in the synthesis and evaluation of PROTACs for targeted protein degradation. We will delve into detailed experimental protocols, present quantitative data for PROTAC performance, and provide visual representations of the underlying biological pathways and experimental workflows.

Introduction to Targeted Protein Degradation and PROTACs

Conventional small molecule drugs typically function by inhibiting the activity of a target protein. In contrast, PROTACs are designed to induce the degradation of a target protein, thereby eliminating its function entirely.[1][2] These chimeric molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3]

The mechanism of action involves the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[3] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in further catalytic cycles of degradation.

The Role of the Linker: A Focus on this compound

The linker is not merely a passive spacer but plays a crucial role in determining the overall properties and efficacy of a PROTAC. The length, composition, and flexibility of the linker influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable properties. The repeating ethylene glycol units impart hydrophilicity, which can enhance the solubility of often large and hydrophobic PROTAC molecules. Furthermore, the flexibility of PEG linkers can allow for the optimal orientation of the POI and E3 ligase to facilitate efficient ubiquitination.

This compound is a heterobifunctional linker that incorporates a biotin moiety, a six-unit PEG chain, and a Boc-protected amine.

-

Biotin: A vitamin with exceptionally high affinity for avidin and streptavidin, making it a valuable tool for various biochemical assays, including purification and detection.

-

PEG6: The six-unit polyethylene glycol chain provides a desirable balance of hydrophilicity and length, contributing to improved solubility and potentially influencing cell permeability. The length of the PEG linker is a critical parameter that needs to be optimized for each specific target and E3 ligase pair to achieve maximal degradation efficacy.

-

Boc-protected amine: The tert-butyloxycarbonyl (Boc) protecting group allows for the controlled and sequential synthesis of the PROTAC. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand.

Data Presentation: Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically characterized by two key parameters:

-

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achievable.

Below is a summary of quantitative data for a PROTAC utilizing a PEG6 linker.

| PROTAC | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| RC-1 | BTK | Ibrutinib derivative | PEG6 | Not explicitly stated, but degradation observed at low nM concentrations | >90% | Mino | |

| NC-1 | BTK | Ibrutinib derivative | Not specified | 2.2 | 97 | Mino |

Note: While RC-1 utilizes a PEG6 linker, the publication does not provide a precise DC50 value but indicates potent degradation at low nanomolar concentrations. The data for NC-1, a non-covalent analogue from the same study, is included for comparative purposes.

Experimental Protocols

Synthesis of a PROTAC using Biotin-PEG6-amine

This protocol describes a general method for synthesizing a PROTAC by coupling a carboxylic acid-functionalized ligand (either for the POI or E3 ligase) with the amine of Biotin-PEG6-amine (obtained after deprotection of this compound).

Step 1: Boc Deprotection of this compound

-

Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting Biotin-PEG6-amine TFA salt is often used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve the carboxylic acid-functionalized component (Component A-COOH, 1.0 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

-

Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the deprotected Biotin-PEG6-amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Western Blotting for Determination of DC50 and Dmax

-

Cell Seeding and Treatment:

-

Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.

-

Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine the DC50 and Dmax values.

-

Biophysical Assays for Ternary Complex Characterization

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques to quantify the binding affinities (Kd) of the PROTAC to its individual binding partners and to characterize the formation and stability of the ternary complex. These assays can also determine the cooperativity of ternary complex formation, a critical parameter for PROTAC efficacy.

Visualizing the Process: Signaling Pathways and Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

Caption: Catalytic cycle of PROTAC-mediated targeted protein degradation.

PROTAC Drug Discovery Workflow

The development of a novel PROTAC is a multi-step process, from initial design to preclinical evaluation.

Caption: A generalized workflow for the discovery and development of PROTACs.

Conclusion

This compound is a valuable and versatile chemical tool for the construction of PROTACs. Its constituent parts—biotin for assay utility, a PEG6 chain for modulating physicochemical properties, and a protected amine for controlled synthesis—make it a strategic choice for researchers in the field of targeted protein degradation. The rational design of PROTACs, including the careful selection of linkers like this compound, is paramount to developing potent and selective degraders with therapeutic potential. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis, evaluation, and optimization of novel PROTACs, ultimately contributing to the advancement of this exciting new therapeutic modality.

References

PEGylation in Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a therapeutic agent, is a cornerstone of modern drug delivery.[1] This technology has revolutionized the pharmaceutical industry by significantly improving the pharmacokinetic and pharmacodynamic profiles of a wide range of drugs, from small molecules to large biologics.[2][3] By enhancing drug stability, increasing systemic circulation time, and reducing immunogenicity, PEGylation has enabled the development of numerous successful therapies with improved efficacy and patient compliance.[4][5] This guide provides an in-depth technical overview of the core principles of PEGylation, including its chemical foundations, impact on drug properties, and the experimental methodologies crucial for the development and characterization of PEGylated therapeutics.

Core Principles of PEGylation

PEGylation involves the covalent conjugation of one or more PEG chains to a drug molecule. PEG is a synthetic, hydrophilic, and biocompatible polymer with the repeating unit (–CH2CH2O–)n. Its unique physicochemical properties, including high water solubility, lack of toxicity, and low immunogenicity, make it an ideal candidate for modifying therapeutic agents. The attachment of PEG chains increases the hydrodynamic radius of the drug, effectively creating a "stealth" shield. This shielding mechanism underlies many of the beneficial effects of PEGylation.

Advantages of PEGylation

The primary benefits of PEGylating a therapeutic agent include:

-

Prolonged Circulatory Half-Life: The increased size of the PEG-drug conjugate reduces its rate of renal clearance, leading to a longer circulation time in the bloodstream. This allows for less frequent dosing, improving patient convenience and adherence to treatment regimens.

-

Reduced Immunogenicity: The PEG shield can mask antigenic epitopes on the drug's surface, preventing recognition by the immune system and reducing the risk of an immune response. This is particularly crucial for biologic drugs, which can be highly immunogenic.

-

Enhanced Solubility and Stability: PEGylation can significantly improve the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration. It also protects drugs from enzymatic degradation, enhancing their stability in vivo.

-

Improved Pharmacokinetics and Tissue Distribution: By altering the drug's pharmacokinetic profile, PEGylation can lead to more favorable tissue distribution and accumulation at the target site. In oncology, for instance, PEGylated drugs can take advantage of the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.

Challenges and Limitations

Despite its numerous advantages, PEGylation is not without its challenges:

-

Reduced Biological Activity: The steric hindrance caused by the PEG chains can sometimes interfere with the drug's interaction with its target receptor, leading to a decrease in biological activity.

-

Potential for Anti-PEG Antibodies: Although PEG itself is considered non-immunogenic, some individuals may develop antibodies against PEG, which can lead to accelerated clearance of the PEGylated drug and potential allergic reactions.

-

Manufacturing Complexity and Cost: The PEGylation process adds complexity and cost to drug manufacturing, requiring precise control to ensure consistency and quality.

-

Non-Biodegradability: High molecular weight PEGs are not readily biodegradable, which can lead to their accumulation in the body with long-term, high-dose administration.

Quantitative Impact of PEGylation on Drug Properties

The following tables summarize the quantitative effects of PEGylation on key drug parameters, providing a comparative overview for researchers.

Table 1: Impact of PEGylation on Drug Half-Life

| Drug | Unmodified Half-Life | PEGylated Half-Life | Fold Increase |

| Interferon-α2a | 2-3 hours | ~77 hours | ~25-38 |

| Asparaginase | 1.28 days | ~5.5 days | ~4.3 |

| Granulocyte Colony-Stimulating Factor (G-CSF) | 3.5 hours | ~15-80 hours | ~4-23 |

Source: Data compiled from publicly available drug information and scientific literature.

Table 2: Effect of PEGylation on Immunogenicity

| Drug | Incidence of Antibodies (Unmodified) | Incidence of Antibodies (PEGylated) |

| Adenosine Deaminase | High | Significantly Reduced |

| Asparaginase | ~30% | <5% |

| Interferon-α | ~25% | ~1-5% |

Source: Data compiled from clinical trial results and published research.

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of PEGylated drugs. This section outlines key experimental protocols.

PEGylation Conjugation Chemistry

The choice of conjugation chemistry depends on the available functional groups on the drug molecule and the desired properties of the final conjugate.

Protocol: N-Hydroxysuccinimide (NHS) Ester-Mediated Amine PEGylation

This is a common method for attaching PEG to primary amines (e.g., lysine residues) on proteins.

-

Materials:

-

Protein/drug solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

mPEG-NHS ester (activated PEG)

-

Quenching solution (e.g., Tris or glycine buffer)

-

Purification system (e.g., size-exclusion or ion-exchange chromatography)

-

-

Procedure:

-

Dissolve the protein/drug to a known concentration in the reaction buffer.

-

Dissolve the mPEG-NHS ester in the same buffer immediately before use.

-

Add the activated PEG solution to the protein/drug solution at a specific molar ratio (e.g., 1:1, 1:5, 1:10 protein:PEG).

-

Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-2 hours), with gentle stirring.

-

Stop the reaction by adding the quenching solution to consume any unreacted mPEG-NHS ester.

-

Purify the PEGylated conjugate from unreacted PEG and protein using a suitable chromatography technique.

-

Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity.

-

Characterization of PEGylated Drugs

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the PEGylated product.

Protocol: Characterization by SDS-PAGE and Mass Spectrometry

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

-

Run samples of the unmodified drug, the PEGylated conjugate, and molecular weight markers on an SDS-PAGE gel.

-

The PEGylated protein will migrate slower than the unmodified protein, appearing as a broader band at a higher apparent molecular weight due to the attached PEG chains. This provides a qualitative assessment of successful PEGylation.

-

-

Mass Spectrometry (MS):

-

Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) Mass Spectrometry can be used to determine the precise molecular weight of the PEGylated conjugate.

-

This allows for the determination of the number of PEG chains attached per drug molecule (degree of PEGylation).

-

Tandem mass spectrometry (MS/MS) can be used to identify the specific sites of PEGylation on the protein.

-

Visualizing PEGylation Concepts

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts in PEGylation.

The "Stealth" Effect of PEGylation

Caption: The "stealth" effect of PEGylation shields the drug from immune recognition and reduces renal clearance.

General Workflow for Developing a PEGylated Drug

Caption: A streamlined workflow for the development of a PEGylated therapeutic, from candidate selection to clinical trials.

Future Perspectives

The field of PEGylation continues to evolve, with ongoing research focused on overcoming its current limitations. Next-generation strategies include the development of site-specific PEGylation techniques to produce more homogeneous conjugates with preserved bioactivity. Additionally, there is growing interest in alternatives to PEG, such as polysarcosine and other hydrophilic polymers, that may offer improved biocompatibility and reduced immunogenicity. As our understanding of the interactions between PEGylated drugs and the biological environment deepens, we can expect the development of even more sophisticated and effective drug delivery systems.

References

- 1. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]

- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEGylated therapeutics in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PEGylation: an approach for drug delivery. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. crimsonpublishers.com [crimsonpublishers.com]

Biotin-PEG6-Boc: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides detailed information on Biotin-PEG6-Boc, a versatile heterobifunctional linker crucial in the development of advanced bioconjugates and targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, lists prominent suppliers, and offers detailed experimental protocols for its application. Furthermore, it visualizes key experimental workflows and the underlying mechanism of action for PROTACs, providing a valuable resource for researchers in drug discovery and chemical biology.

Product Information: this compound at a Glance

This compound is a chemical tool that incorporates a biotin moiety, a hexaethylene glycol (PEG6) spacer, and a Boc-protected amine. The biotin group provides a high-affinity handle for detection, purification, and immobilization via its interaction with avidin or streptavidin. The flexible, hydrophilic PEG6 spacer enhances solubility and provides spatial separation between conjugated molecules. The Boc (tert-butyloxycarbonyl) protecting group allows for the controlled deprotection of the terminal amine, enabling its sequential conjugation to other molecules of interest.

Key Technical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 1352814-07-3 | [1] |

| Alternative CAS Number | 1292268-20-2 (for Biotin-PEG6-NH-Boc) | [2][3] |

| Molecular Formula | C₂₉H₅₄N₄O₁₀S | [4] |

| Molecular Weight | 650.83 g/mol | [4] |

| Purity | Typically ≥95% or ≥98% | |

| Appearance | White to off-white solid or waxy solid | |

| Storage Conditions | Store at -20°C for long-term storage. | |

| IUPAC Name | tert-butyl (2-(2-(2-(2-(2-(2-(biotinamido)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate |

Prominent Suppliers

A variety of chemical suppliers offer this compound and related derivatives. Researchers should consult the respective company websites for the most current product specifications and availability.

-

AOBIOUS

-

AxisPharm

-

BroadPharm

-

DC Chemicals

-

MedchemExpress

-

PurePEG

-

Sigma-Aldrich

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of this compound, with a focus on its use in the construction of PROTACs.

Synthesis of this compound

While many researchers will opt to purchase this linker, it can be synthesized by the coupling of a biotinylating agent with a Boc-protected PEGylated amine. The following is a representative protocol.

Materials:

-

Boc-NH-PEG6-Amine

-

Biotin-NHS (N-Hydroxysuccinimide) ester

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Dissolve Boc-NH-PEG6-amine (1.0 equivalent) in anhydrous DMF.

-

Add TEA or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve Biotin-NHS ester (1.1 equivalents) in anhydrous DMF.

-

Add the Biotin-NHS ester solution dropwise to the Boc-NH-PEG6-amine solution.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, remove the DMF under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield the pure this compound.

PROTAC Synthesis using this compound

This protocol outlines the steps for constructing a PROTAC by first coupling a ligand for an E3 ubiquitin ligase to this compound, followed by deprotection and coupling to a target protein ligand.

Step 1: Coupling of E3 Ligase Ligand to this compound

-

Boc Deprotection: Dissolve this compound in a solution of 20-50% trifluoroacetic acid (TFA) in DCM. Stir the reaction at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the amine salt of Biotin-PEG6-amine.

-

Amide Coupling: Dissolve the E3 ligase ligand containing a carboxylic acid functional group (1.0 equivalent) in anhydrous DMF. Add a peptide coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2.0 equivalents). Stir for 15 minutes at room temperature. Add the Biotin-PEG6-amine salt (1.2 equivalents) to the reaction mixture and stir overnight at room temperature.

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography or preparative HPLC.

Step 2: Coupling of Target Protein Ligand

This step assumes the E3 ligase ligand-Biotin-PEG6 conjugate has a functional group amenable to coupling with the target protein ligand. The specific chemistry will depend on the functional groups present on both molecules. "Click chemistry" is a common and efficient method.

Protocol for Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

-

Ensure one of your components (E3 ligase ligand-Biotin-PEG6 or the target protein ligand) has an azide group and the other has a terminal alkyne.

-

Dissolve the alkyne-containing component (1.0 equivalent) and the azide-containing component (1.0 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF).

-

Add a solution of sodium ascorbate (0.2 equivalents) in water.

-

Add a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC by preparative HPLC.

Verification of Target Engagement using a Pull-Down Assay

The biotin handle on the PROTAC allows for the confirmation of its binding to the target protein within a cellular context.

Materials:

-

Cells expressing the target protein

-

Biotinylated PROTAC

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-coated magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody against the target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with the biotinylated PROTAC or a vehicle control (e.g., DMSO) for a specified time.

-

Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

-

Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.

-

PROTAC-Target Complex Pull-Down: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated PROTAC and any bound proteins.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein. Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate. An enrichment of the target protein in the PROTAC-treated sample compared to the control indicates successful target engagement.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.

Caption: General workflow for the synthesis of a biotinylated PROTAC using this compound.

Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.

Caption: Experimental workflow for a pull-down assay to verify target engagement of a biotinylated PROTAC.

Safety and Handling

This compound should be handled in a laboratory setting by trained professionals. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a comprehensive overview of this compound for its application in modern drug discovery and bioconjugation. The provided protocols and diagrams serve as a foundation for researchers to design and execute their experiments effectively.

References

Methodological & Application

Synthesis of Biotin-PEG6-Boc: A Detailed Protocol for Researchers

Introduction

Biotin-PEG6-Boc is a valuable heterobifunctional linker commonly employed in biomedical research and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This linker features a biotin moiety for binding to streptavidin or avidin, a hexaethylene glycol (PEG6) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent conjugation to a target-binding ligand. This application note provides a detailed, two-step protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Synthesis Overview

The synthesis of this compound is typically achieved in two main steps:

-

Mono-Boc Protection of Hexaethylene Glycol Diamine: This step involves the selective protection of one of the two primary amine groups of a hexaethylene glycol diamine with a tert-butyloxycarbonyl (Boc) group. This yields the key intermediate, Boc-NH-PEG6-NH2.

-

Coupling with NHS-Biotin: The free primary amine of the mono-Boc-protected PEG linker is then reacted with an N-hydroxysuccinimide (NHS) ester of biotin to form a stable amide bond, yielding the final product, this compound.

Experimental Protocols

Part 1: Synthesis of Boc-NH-PEG6-NH2 (Mono-Boc-Protected Hexaethylene Glycol Diamine)

This protocol is adapted from a general method for the selective mono-Boc protection of diamines.

Materials:

-

Hexaethylene glycol diamine

-

Di-tert-butyl dicarbonate (Boc)2O

-

Trimethylsilyl chloride (Me3SiCl) or Thionyl chloride (SOCl2)

-

Methanol (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve hexaethylene glycol diamine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trimethylsilyl chloride (1 equivalent) dropwise to the stirred solution. This in-situ generation of HCl forms the mono-hydrochloride salt of the diamine.

-

Allow the reaction to stir at 0 °C for 30 minutes.

-

To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1 equivalent) in anhydrous dichloromethane (DCM).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure Boc-NH-PEG6-NH2.

| Compound | Molecular Weight ( g/mol ) | Purity | Physical Form |

| Boc-NH-PEG6-NH2 | 424.53 | >95% | Colorless to pale yellow oil |

Part 2: Synthesis of this compound

This protocol details the coupling of the mono-Boc protected PEG linker with an activated biotin derivative.

Materials:

-

Boc-NH-PEG6-NH2 (from Part 1)

-

Biotin-NHS (N-hydroxysuccinimidyl biotin)

-

Dimethylformamide (DMF, anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

-

Lyophilizer

Procedure:

-

Dissolve Boc-NH-PEG6-NH2 (1 equivalent) in a mixture of anhydrous DMF and PBS (pH 7.4).

-

In a separate vial, dissolve Biotin-NHS (1.1 equivalents) in anhydrous DMF.

-

Add the Biotin-NHS solution to the stirred solution of Boc-NH-PEG6-NH2.

-

Add triethylamine or DIPEA (2-3 equivalents) to the reaction mixture to maintain a basic pH (around 8-9).

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4 °C.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, acidify the mixture with a few drops of trifluoroacetic acid (TFA).

-

Purify the crude product by preparative RP-HPLC.

-

Combine the fractions containing the pure product and lyophilize to obtain this compound as a white solid.

| Compound | Molecular Weight ( g/mol ) | Purity | Physical Form | Storage |

| This compound | 650.83 | >98%[1] | Solid[2] | -20°C to -80°C[2] |

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis process of this compound.

Caption: Workflow for the synthesis of this compound.

Application in PROTAC Development

This compound is a key building block in the synthesis of PROTACs. The Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to the carboxylic acid of a warhead that binds to a target protein. The biotin moiety allows for the use of streptavidin-based assays for PROTAC characterization and pull-down experiments.

The logical relationship for its use in PROTAC synthesis is as follows:

Caption: Logic flow for utilizing this compound in PROTAC synthesis.

References

Application Notes and Protocols: Synthesis and Application of Biotin-PEG6-Boc in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

The linker plays a critical role in PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability. Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers to enhance these properties. Biotin-PEG6-Boc is a versatile linker that combines a six-unit PEG spacer with a biotin moiety and a Boc-protected amine. The biotin group can serve as a valuable tool for various biochemical applications, including affinity purification, pull-down assays, and visualization of the PROTAC. The Boc (tert-butoxycarbonyl) protecting group allows for a modular and controlled synthetic strategy.

This document provides detailed application notes and protocols for the incorporation of this compound into PROTACs, with a focus on the synthesis of a model PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target in cancer therapy.

Chemical Properties of this compound

| Property | Value |

| Chemical Name | tert-butyl (2-(2-(2-(2-(2-(2-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate |

| Molecular Formula | C29H54N4O10S |

| Molecular Weight | 650.83 g/mol |

| Appearance | White to off-white solid or waxy solid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

| Functional Groups | Biotin, PEG6 chain, Boc-protected amine |

| Storage Conditions | Store at -20°C for long-term stability. |

PROTAC Synthesis Strategy

The synthesis of a PROTAC using this compound typically follows a modular, convergent approach. This involves the separate synthesis or acquisition of the warhead and E3 ligase ligand, followed by their sequential coupling to the linker. A common strategy is to first couple the this compound linker to one of the ligands, deprotect the Boc group to reveal a free amine, and then couple the second ligand.

Amide bond formation is a widely used and robust method for these coupling reactions, often facilitated by standard peptide coupling reagents.

Experimental Protocols

Protocol 1: Coupling of this compound to a Warhead Ligand (e.g., JQ1-acid)

This protocol describes the amide coupling of the carboxyl group of a warhead ligand (using JQ1-acid as an example) to the terminal amine of the this compound linker (after deprotection).

Materials:

-

JQ1-acid (or other carboxylic acid-functionalized warhead)

-

Biotin-PEG6-amine (deprotected form of this compound)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard glassware for organic synthesis

-

Nitrogen atmosphere setup

-

Stir plate and stir bar

Procedure:

-

Deprotection of this compound:

-

Dissolve this compound (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

The resulting Biotin-PEG6-amine TFA salt is often used directly in the next step without further purification.

-

-

Amide Coupling Reaction:

-

Under a nitrogen atmosphere, dissolve JQ1-acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of Biotin-PEG6-amine (from step 1, 1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the JQ1-PEG6-Biotin intermediate.

-

Protocol 2: Coupling of the E3 Ligase Ligand (e.g., Pomalidomide-amine)

This protocol describes the final amide coupling step to attach the E3 ligase ligand. In this example, the JQ1-PEG6-Biotin intermediate from Protocol 1 would first need to be functionalized with a carboxylic acid. For the purpose of this generalized protocol, we will assume a scenario where the Biotin-PEG6 linker is first attached to the E3 ligase ligand.

Materials:

-

Pomalidomide-linker-COOH (a derivative of pomalidomide with a carboxylic acid-terminated linker)

-

Biotin-PEG6-amine (deprotected form of this compound)

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Standard glassware for organic synthesis

-

Nitrogen atmosphere setup

-

Stir plate and stir bar

Procedure:

-

Follow the deprotection procedure for this compound as described in Protocol 1, Step 1.

-

Under a nitrogen atmosphere, dissolve Pomalidomide-linker-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

-

Add a solution of Biotin-PEG6-amine (1.1 eq) in anhydrous DMF.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

-

Work-up and purify the final biotinylated PROTAC as described in Protocol 1, Step 2.

Data Presentation

Table 1: In Vitro Degradation of BRD4 by Representative PROTACs

| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Citation |

| dBET6 | BRD4 | Thalidomide (CRBN) | HEK293T | 6 | >97 | [1] |

| ARV-771 | BRD4 | Pomalidomide (CRBN) | 22Rv1 | ~5 | >95 |

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Binding Affinities of Representative PROTAC Components

| Compound | Binding Target | Assay Method | Binding Affinity (Kd, nM) | Citation |

| JQ1 | BRD4 (BD1) | FP | 46 | [1] |

| Pomalidomide | CRBN | ITC | ~3000 |

Kd: Dissociation constant, a measure of binding affinity. FP: Fluorescence Polarization; ITC: Isothermal Titration Calorimetry.

Mandatory Visualization

PROTAC Synthesis Workflow

Caption: A generalized workflow for the synthesis of a biotinylated PROTAC.

PROTAC Mechanism of Action

References

Application Notes and Protocols: Biotin-PEG6-Boc Bioconjugation to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in biotechnology and drug development. The remarkable affinity of biotin for avidin and streptavidin provides a powerful tool for purification, detection, and immobilization of proteins, antibodies, and other biomolecules. This document provides detailed application notes and protocols for the bioconjugation of a bifunctional linker, Biotin-PEG6-Boc, to primary amines.

This specific reagent offers a staged approach to bioconjugation. Initially, the molecule of interest is biotinylated. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine of the PEG linker allows for a subsequent deprotection step, revealing a primary amine that can be used for further modifications. The polyethylene glycol (PEG) spacer enhances solubility and minimizes steric hindrance.[1][2] This strategy is particularly useful in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted drug delivery systems.

Principle of the Reaction

The bioconjugation process involves two key steps:

-

Biotinylation of Primary Amines: An activated form of the this compound reagent, typically an N-hydroxysuccinimide (NHS) ester, reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1][3] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[3]

-

Boc Deprotection: The Boc protecting group is removed from the terminal amine of the PEG spacer under acidic conditions, most commonly using trifluoroacetic acid (TFA). This exposes a reactive primary amine for subsequent conjugation steps.

Data Presentation

Table 1: Recommended Reaction Conditions for Biotin-PEG6-NHS Ester Conjugation to Primary Amines

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | Optimal pH is typically 8.0-8.5 for efficient reaction with primary amines. |

| Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester and should be avoided. |

| Molar Excess of Biotin-PEG6-NHS Ester to Protein | 5:1 to 40:1 | The optimal ratio is dependent on the protein and the desired degree of labeling. Start with a 10:1 to 20:1 ratio for initial experiments. |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations generally lead to more efficient conjugation. |

| Reaction Temperature | 4°C to 25°C (Room Temperature) | Room temperature reactions are typically faster (30-60 minutes), while reactions at 4°C can proceed for longer (2 hours to overnight) to control the reaction rate. |

| Reaction Time | 30 minutes to 4 hours | Monitor the reaction for optimal results. Longer incubation times can be used at lower temperatures. |

Table 2: Typical Conditions for Boc Deprotection using Trifluoroacetic Acid (TFA)

| Parameter | Recommended Condition | Notes |

| Reagent | Trifluoroacetic Acid (TFA) | Neat or in a solution with an appropriate solvent like dichloromethane (DCM). |

| TFA Concentration | 20% - 50% (v/v) in DCM or neat TFA | The concentration can be adjusted based on the stability of the bioconjugate. |

| Reaction Temperature | 0°C to Room Temperature | The reaction is typically started at 0°C and then allowed to warm to room temperature. |

| Reaction Time | 30 minutes to 3 hours | Reaction progress should be monitored (e.g., by LC-MS) to determine completion. |

| Work-up | Co-evaporation with a solvent like toluene to remove residual TFA, or neutralization with a mild base. | The choice of work-up depends on the downstream application and the stability of the molecule. |

Experimental Protocols

Protocol 1: Biotinylation of a Protein with Biotin-PEG6-NHS Ester

This protocol describes the general procedure for labeling a protein with a Biotin-PEG6-NHS ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

-

Biotin-PEG6-NHS Ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange into a suitable reaction buffer.

-

Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-PEG6-NHS ester in anhydrous DMF or DMSO to create a 10 mM stock solution. The NHS ester is moisture-sensitive, so prolonged storage of the solution is not recommended.

-

Biotinylation Reaction: Add the calculated amount of the Biotin-PEG6-NHS ester stock solution to the protein solution. The molar ratio of the biotin reagent to the protein should be optimized, but a starting point of a 10:1 to 20:1 molar excess is recommended.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted biotin reagent and byproducts by using a desalting column or through dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Boc Deprotection of the Biotinylated Conjugate

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

-

This compound conjugated protein

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Ice bath

-

Nitrogen or Argon gas for drying

-

Diethyl ether (cold) for precipitation (optional)

Procedure:

-

Dissolution: Dissolve the lyophilized this compound conjugated protein in anhydrous DCM.

-

Acid Addition: Cool the solution in an ice bath to 0°C. Add TFA to the desired final concentration (e.g., 20-50% v/v) dropwise while stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the deprotection reaction for completion using an appropriate analytical method such as LC-MS.

-

Solvent Removal: Remove the DCM and excess TFA by evaporation under a stream of nitrogen or argon, or by rotary evaporation. To ensure complete removal of TFA, co-evaporate the residue with toluene (3 times).

-

Product Isolation: The resulting deprotected product, as a TFA salt, can be used directly in the next step or can be further purified. For some applications, precipitation with cold diethyl ether may be performed to obtain a solid product.

Protocol 3: Quantification of Biotinylation (HABA Assay)

The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample (purified)

-

PBS (pH 7.2)

-

Spectrophotometer

Procedure:

-

Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.

-

Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm.

-

Add Biotinylated Sample: Add a known concentration of the purified biotinylated protein to the cuvette and mix well.

-